molecular formula C26H21BrN4O B11217199 7-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11217199
M. Wt: 485.4 g/mol
InChI Key: SBPPLWHXIFMAOL-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromophenyl, methoxyphenyl, and phenyl groups through various coupling reactions. Key reagents often include bromobenzene derivatives, methoxybenzyl chloride, and phenylboronic acid, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for better scalability. Purification steps such as recrystallization and chromatography are also crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **7-(4-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
  • **7-(4-BROMOPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE

Uniqueness

The uniqueness of 7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H21BrN4O

Molecular Weight

485.4 g/mol

IUPAC Name

7-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21BrN4O/c1-32-22-13-7-18(8-14-22)15-28-25-24-23(19-5-3-2-4-6-19)16-31(26(24)30-17-29-25)21-11-9-20(27)10-12-21/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

SBPPLWHXIFMAOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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